sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group and a carboxylate group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of 1,2,4-Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine with formamide or by the reaction of thiosemicarbazide with formic acid.
Carboxylation: The carboxylate group is introduced by reacting the methoxymethylated triazole with carbon dioxide under pressure in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as alkyl lithium (RLi) or Grignard reagents (RMgX) can replace the methoxymethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RLi, RMgX, NaOCH3
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols or amines
Substitution: Alkylated triazoles or ethers
Scientific Research Applications
Chemistry: Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a precursor for the synthesis of biologically active molecules.
Medicine: Triazole derivatives are known for their therapeutic potential. This compound can be used in the development of drugs targeting various diseases, such as infections and inflammation.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate
Indole derivatives
Methoxymethyl ethers
Uniqueness: Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties compared to other triazole derivatives
Properties
CAS No. |
2551120-52-4 |
---|---|
Molecular Formula |
C6H8N3NaO3 |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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